molecular formula C32H27BF9N3OSi B12109880 Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate

Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate

Cat. No.: B12109880
M. Wt: 679.5 g/mol
InChI Key: KGUZQZVPDPILBI-UHFFFAOYSA-N
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Description

Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound It features a unique structure combining a pentafluorophenyl group, a triazoloisoquinoline moiety, and a diphenylmethoxy silane group, stabilized by a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps:

    Formation of the Triazoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloisoquinoline ring.

    Introduction of the Pentafluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a pentafluorophenyl halide reacts with a nucleophile.

    Attachment of the Diphenylmethoxy Silane Group: This step often involves a hydrosilylation reaction, where a silane reagent reacts with an alkene or alkyne in the presence of a catalyst.

    Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction to introduce the tetrafluoroborate anion, typically using a tetrafluoroboric acid or its salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloisoquinoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pentafluorophenyl group or the triazoloisoquinoline ring, potentially yielding partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pentafluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide, ammonia, or organolithium compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized or reduced forms, and complex adducts.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and polymerizations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The triazoloisoquinoline core is a pharmacophore in many bioactive molecules, making this compound a potential lead for drug discovery.

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies due to its unique structural features.

Industry

    Coatings and Adhesives: The compound’s organosilicon nature makes it useful in the formulation of advanced coatings and adhesives with enhanced properties.

    Electronics: It can be used in the development of electronic components, such as semiconductors and sensors, due to its stability and electronic characteristics.

Mechanism of Action

The mechanism by which Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate exerts its effects depends on its application:

    Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.

    Biological Activity: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

    Material Properties: Its structure influences the physical properties of materials, such as conductivity, fluorescence, or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their other substituents, leading to different reactivity and applications.

    Triazoloisoquinoline Derivatives: Compounds with similar triazoloisoquinoline cores but different substituents can have varied biological and chemical properties.

    Pentafluorophenyl Derivatives: These compounds share the pentafluorophenyl group and are often used in similar applications, such as catalysis and materials science.

Uniqueness

Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is unique due to its combination of structural features, which confer specific reactivity and properties not found in simpler analogs. This makes it a valuable compound for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C32H27BF9N3OSi

Molecular Weight

679.5 g/mol

IUPAC Name

trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate

InChI

InChI=1S/C32H27F5N3OSi.BF4/c1-42(2,3)41-32(21-13-6-4-7-14-21,22-15-8-5-9-16-22)24-18-20-12-10-11-17-23(20)31-38-40(19-39(24)31)30-28(36)26(34)25(33)27(35)29(30)37;2-1(3,4)5/h4-17,19,24H,18H2,1-3H3;/q+1;-1

InChI Key

KGUZQZVPDPILBI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=C(C(=C(C(=C4F)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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